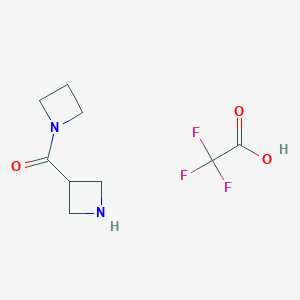

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate

概要

説明

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a compound that features a unique structure with two azetidine rings Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate typically involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride. An even more effective method uses a mixture of lithium aluminium hydride and aluminium trichloride, which serves as a source of “AlClH2” and "AlCl2H" . Another synthetic route involves a multistep process starting from 3-amino-1-propanol .

Industrial Production Methods

Industrial production methods for azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

化学反応の分析

Types of Reactions

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the azetidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminium hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinone derivatives, while reduction may produce various azetidine-containing compounds.

科学的研究の応用

Table 1: Summary of Synthetic Methods

| Method | Reagents | Conditions |

|---|---|---|

| Reduction | Lithium aluminium hydride | Anhydrous conditions |

| Combination Reduction | LiAlH4 + AlCl3 | Controlled temperature |

| Dimerization | Azetidine + TFA | DMSO or CH3CN solvent |

Chemistry

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate serves as a building block in the synthesis of more complex molecules. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution. This versatility makes it valuable for creating diverse chemical entities .

Biology

Research has indicated that this compound may possess antimicrobial and antiviral properties . Studies are ongoing to explore its interactions with biological targets, which could lead to the development of new therapeutic agents .

Medicine

The compound is being investigated for its potential in drug development , particularly in designing pharmaceuticals targeting specific diseases. Its unique structural properties may facilitate the creation of novel drugs with enhanced efficacy and reduced side effects .

Case Study 1: Antiviral Activity

A study focusing on azetidine derivatives demonstrated that certain modifications to the azetidine framework could enhance antiviral activity against specific viruses. The mechanisms involved interactions with viral enzymes, suggesting a pathway for developing antiviral medications based on this compound .

Case Study 2: Drug Design

Researchers have explored the use of this compound in synthesizing compounds aimed at modulating GABAA receptors, which are crucial in treating neurological disorders. The structural modifications allowed for the enhancement of binding affinity and selectivity .

Table 2: Comparison with Related Compounds

| Compound | Structure | Applications |

|---|---|---|

| Azetidine | Single azetidine ring | Basic research, chemical intermediates |

| Azetidinone | β-lactam structure | Antibiotic development |

| Pyrrolidine | Five-membered ring | Diverse chemical synthesis |

作用機序

The mechanism of action of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine rings in the compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

類似化合物との比較

Similar Compounds

Azetidine: A simpler compound with a single azetidine ring.

Azetidinone: A β-lactam compound with a similar structure but different reactivity.

Pyrrolidine: A five-membered ring compound with similar properties.

Uniqueness

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is unique due to the presence of two azetidine rings, which can confer distinct chemical and biological properties. This structural feature makes it a valuable compound for research and development in various fields.

生物活性

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features two azetidine rings, which contribute to its unique chemical properties. The presence of trifluoroacetate enhances its solubility and reactivity, making it a valuable candidate for further biological studies.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The azetidine rings can engage with enzymes and receptors, potentially modulating their activity. This interaction may lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Effects : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

- Antiviral Properties : Investigations into its antiviral capabilities are ongoing, with some evidence pointing towards effectiveness against viral infections.

Antimicrobial Activity

Recent studies have indicated that this compound shows promising antimicrobial activity. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | < 1 μg/mL |

| S. aureus | < 0.5 μg/mL |

| C. albicans | < 2 μg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antiviral Activity

The compound's antiviral properties have also been explored. In vitro studies demonstrated significant inhibition of viral replication in cell cultures infected with influenza virus, indicating a potential mechanism involving interference with viral entry or replication .

Case Studies and Research Findings

-

Antimicrobial Efficacy in Clinical Isolates :

A study evaluated the efficacy of the compound against clinical isolates of multidrug-resistant bacteria. Results showed that certain derivatives exhibited MIC values lower than traditional antibiotics, highlighting their potential as alternative therapeutic agents . -

In Vivo Studies :

Animal models have been used to assess the safety and efficacy of this compound. In one study, mice treated with the compound showed reduced bacterial loads in infected tissues compared to control groups . -

Structure-Activity Relationship (SAR) Studies :

SAR studies have indicated that modifications to the azetidine rings can enhance biological activity. Certain derivatives demonstrated improved potency against both bacterial and viral targets .

Q & A

Q. Basic: What are the key considerations for synthesizing azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate with high purity?

Answer:

Synthesis optimization requires precise control of reaction conditions, including stoichiometry, temperature, and solvent selection. For example, trifluoroacetate derivatives often form during purification steps via counterion exchange, as seen in the preparation of azetidine-containing compounds using trifluoroacetic acid (TFA) for deprotection or salt formation . To minimize impurities, employ column chromatography with polar solvents (e.g., methanol/ethyl acetate gradients) and monitor intermediates via LC-MS. Evidence from azetidine trifluoroacetate analogs highlights the need for anhydrous conditions to prevent hydrolysis of the azetidine ring .

Q. Basic: How can researchers characterize the structural integrity of this compound?

Answer:

Combine spectroscopic and crystallographic methods:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the trifluoroacetate counterion (δ ~ -75 ppm in -NMR) and azetidine ring protons (δ 3.5–4.5 ppm for N-CH groups) .

- X-ray Crystallography : Employ SHELX software for structure refinement, leveraging high-resolution data to resolve potential disorder in the trifluoroacetate moiety .

- HRMS : Verify molecular ion peaks (e.g., [M+H]) with mass accuracy < 5 ppm to confirm molecular formula .

Q. Advanced: How does the stability of this compound vary under different storage conditions?

Answer:

Stability studies should address:

- Moisture Sensitivity : The compound may hydrolyze in aqueous environments, releasing TFA and altering pH. Store under inert gas (argon) at -20°C in desiccated conditions .

- Thermal Degradation : Thermogravimetric analysis (TGA) can identify decomposition thresholds. Trifluoroacetate salts typically degrade above 150°C, but azetidine rings may destabilize at lower temperatures .

- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) can detect photolytic byproducts.

Q. Advanced: What analytical challenges arise when quantifying trifluoroacetate counterions in this compound?

Answer:

Key challenges include:

- NMR Signal Overlap : Trifluoroacetate’s -NMR signal can mask other fluorinated impurities. Use -NMR with DEPT editing to isolate carbonyl carbons (δ ~ 160 ppm) .

- Chromatographic Interference : Reverse-phase HPLC may co-elute TFA with polar degradation products. Optimize mobile phases with ion-pairing agents (e.g., heptafluorobutyric acid) to enhance resolution .

- Quantitative Recovery : Validate recovery rates via spiked samples, as TFA’s volatility can lead to underestimation in lyophilized preparations .

Q. Advanced: How is this compound applied in medicinal chemistry research, particularly in targeting enzyme inhibition?

Answer:

Azetidine trifluoroacetate derivatives are explored as:

- Kinase Inhibitors : The azetidine scaffold’s rigidity enhances binding to ATP pockets. For example, analogs with similar structures show activity against monoacylglycerol lipase (MAGL) in positron emission tomography (PET) tracer development .

- Protease Targeting : The trifluoroacetate group improves solubility for in vitro assays, while the methanone linker enables covalent bonding to catalytic residues .

- Structure-Activity Relationship (SAR) Studies : Modify the azetidine substituents to assess steric and electronic effects on potency. Computational docking (e.g., AutoDock Vina) paired with kinetic assays validates binding modes .

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Discrepancies often stem from:

- Reaction Scale : Small-scale syntheses (<100 mg) may report higher yields due to easier impurity removal. Scale-up introduces mixing inefficiencies; use microreactors for reproducibility .

- Counterion Exchange : Unaccounted TFA incorporation during purification (e.g., HPLC with TFA-containing mobile phases) artificially inflates yields. Quantify free TFA via ion chromatography .

- Byproduct Formation : Side reactions (e.g., azetidine ring opening) can reduce yields. Monitor reactions in real-time with inline FTIR to optimize quenching points .

特性

IUPAC Name |

azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGSPQVLRQGESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。